![molecular formula C20H16N4O5 B2672524 methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate CAS No. 894928-93-9](/img/structure/B2672524.png)
methyl [2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetate
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Description
Scientific Research Applications
Synthesis and Medicinal Applications
A study focused on the synthesis of new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one moiety, exhibiting potent analgesic and anti-inflammatory activities. The derivatives demonstrated significant activity in animal studies, highlighting the therapeutic potential of these compounds in pain and inflammation management (Dewangan et al., 2016).
Physicochemical Characterization
Research on the thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents such as chloroform and N,N-dimethylformamide elucidated the effects of structural modifications on Gibbs energy, enthalpy, and entropy of activation. This study provides valuable insights into the solute-solvent interactions and the impact of molecular structure on physical properties (Godhani et al., 2013).
Antimicrobial and Antioxidant Activities
Another investigation synthesized derivatives of 8-hydroxyquinoline appended with oxadiazole and triazole rings, evaluating them for in-vitro antioxidant, antibacterial, and antihypertensive activities. Certain compounds exhibited promising activities, suggesting their potential in treating related health conditions (Naik et al., 2014).
properties
IUPAC Name |
methyl 2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-28-17(25)12-23-15-10-6-5-9-14(15)19(26)24(20(23)27)11-16-21-18(22-29-16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSCCLMXIHAYHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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